molecular formula C20H18O2 B8550880 1,2-bis(3-methoxyphenyl)benzene CAS No. 929103-41-3

1,2-bis(3-methoxyphenyl)benzene

Cat. No. B8550880
M. Wt: 290.4 g/mol
InChI Key: QQKFIMVSWAVXAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08202633B2

Procedure details

Into a flask, 2 g of 1,2-bis(3-methoxyphenyl)benzene was put, and allowed to dissolve in 100 ml of dichloromethane under nitrogen atmosphere. In the solution, 3.25 g of iron(III) chloride was added, and the solution was stirred at room temperature for 56.5 hours. Methanol was added to terminate the reaction, and then the solution was washed by water. The organic layer was purified by silica gel column chromatography, and then recrystallized in a toluene/heptane mixed solvent, and thus 1.4 g of 2,7-dimethoxytriphenylene was obtained. Obtained 2,7-dimethoxytriphenylene was converted to 2,7-dihydroxytriphenylene by boron tribromide, and allowed to react with trifluoromethanesulfonyl chloride, and converted to 2,7-bis(trifluoromethanesulfonyloxy)triphenylene. The product was allowed react with bis(pinacolate)diboron, and thus 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolanyl)triphenylene was synthesized.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
3.25 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[C:15]2[CH:20]=[CH:19][CH:18]=[C:17]([O:21][CH3:22])[CH:16]=2)[CH:6]=[CH:7][CH:8]=1.CO>ClCCl.[Fe](Cl)(Cl)Cl>[CH3:22][O:21][C:17]1[CH:18]=[CH:19][C:20]2[C:6]3[C:5](=[CH:4][C:3]([O:2][CH3:1])=[CH:8][CH:7]=3)[C:9]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[C:15]=2[CH:16]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
COC=1C=C(C=CC1)C1=C(C=CC=C1)C1=CC(=CC=C1)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
3.25 g
Type
catalyst
Smiles
[Fe](Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at room temperature for 56.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to terminate
CUSTOM
Type
CUSTOM
Details
the reaction
WASH
Type
WASH
Details
the solution was washed by water
CUSTOM
Type
CUSTOM
Details
The organic layer was purified by silica gel column chromatography
CUSTOM
Type
CUSTOM
Details
recrystallized in a toluene/heptane mixed solvent

Outcomes

Product
Details
Reaction Time
56.5 h
Name
Type
product
Smiles
COC1=CC=2C3=CC=CC=C3C3=CC(=CC=C3C2C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: CALCULATEDPERCENTYIELD 70.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.